

Application Note: A Guide to NMR Fragment Screening for PBRM1 Bromodomain Binders

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Compound of Interest

Compound Name: *Pbrm1-BD2-IN-1*

Cat. No.: *B15141148*

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Audience: Researchers, scientists, and drug development professionals.

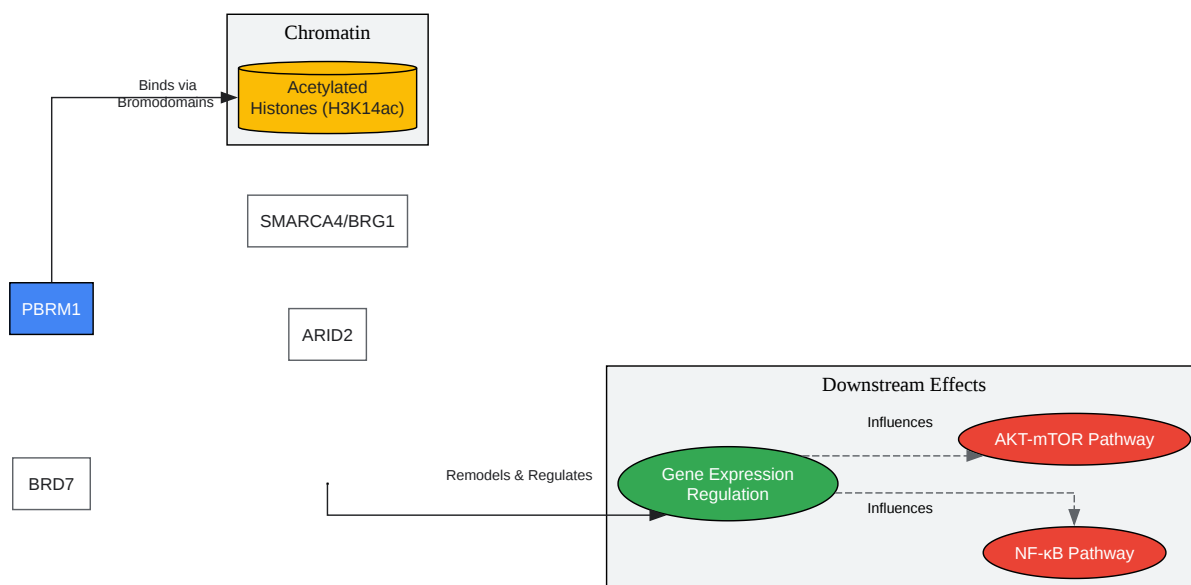
Introduction Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant target in cancer research.[1] PBRM1 contains six bromodomains, which are "reader" modules that recognize acetylated lysine residues on histones, thereby tethering the PBAF complex to chromatin to regulate gene expression.[1][2][3] Mutations and altered expression of PBRM1 are frequently observed in various cancers, particularly clear cell renal cell carcinoma (ccRCC), where it can act as a tumor suppressor.[2][4][5] Conversely, in other contexts like prostate cancer, PBRM1 can function as a tumor promoter.[1][6] This context-dependent role makes the development of selective chemical probes and inhibitors crucial for dissecting its function and for potential therapeutic intervention.

Fragment-Based Drug Discovery (FBDD) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful approach to identify starting points for potent and selective inhibitors.[7][8][9] This application note provides a detailed protocol for conducting NMR-based fragment screening against PBRM1, focusing on its second bromodomain (BD2), which is critical for its function.[1]

PBRM1 Signaling and Experimental Workflow

PBRM1 is an integral subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factor) complex, a type of SWI/SNF chromatin remodeler.[3] By binding to acetylated histones, PBRM1 helps recruit the complex to specific gene loci, altering chromatin structure and

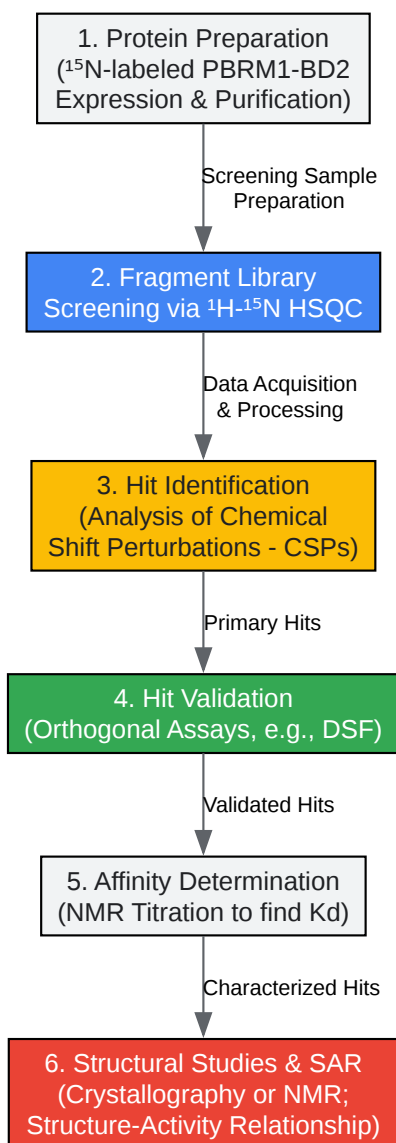
influencing transcription. Dysregulation of PBRM1 has been shown to impact several pro-tumorigenic signaling pathways, including the NF- κ B and AKT-mTOR pathways.[10][11]



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PBRM1 Signaling Context. (Max Width: 760px)

The workflow for identifying PBRM1 binders via NMR fragment screening is a multi-step process that begins with target preparation and culminates in the validation and characterization of initial hits.



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